

Application Notes and Protocols for NS3861 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: NS3861

Cat. No.: B10768571

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of **NS3861** in patch-clamp electrophysiology experiments. **NS3861** is a potent agonist for nicotinic acetylcholine receptors (nAChRs), exhibiting selectivity for $\alpha 3$ -containing subtypes. It acts as a full agonist at $\alpha 3\beta 2$ nAChRs and a partial agonist at $\alpha 3\beta 4$ nAChRs, with minimal activity at $\alpha 4\beta 2$ and $\alpha 4\beta 4$ subtypes.^[1]

It is important to distinguish **NS3861** from a similarly named compound, NS309. NS309 is a positive modulator of the small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels.^{[2][3][4][5]} To avoid experimental errors, researchers should verify the specific target of interest. This document will primarily focus on the application of **NS3861** on nAChRs.

Data Presentation: Quantitative Analysis of NS3861 Activity

The following tables summarize the binding affinity and functional potency of **NS3861** at various nAChR subtypes as determined by patch-clamp electrophysiology.

Table 1: Binding Affinity of **NS3861** for Human nAChR Subtypes

Receptor Subtype	Ki (nM)
$\alpha 3\beta 4$	0.62
$\alpha 4\beta 4$	7.8
$\alpha 3\beta 2$	25
$\alpha 4\beta 2$	55

Data from Harpsøe et al., 2013.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of **NS3861** at Human nAChR Subtypes

Receptor Subtype	Agonist Effect	EC50 (μ M)	Emax (% of Acetylcholine)
$\alpha 3\beta 2$	Full Agonist	1.6	~100%
$\alpha 3\beta 4$	Partial Agonist	1.0	<100%
$\alpha 4\beta 2$	Minimal Activity	>100	<10%
$\alpha 4\beta 4$	Minimal Activity	>100	<10%

Data from Harpsøe et al., 2013.[\[1\]](#)

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

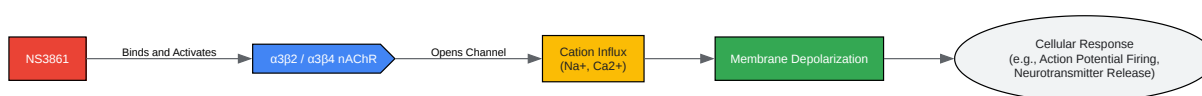
This protocol is designed for the characterization of **NS3861** effects on nAChRs expressed in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.

Materials and Reagents

- Cell Culture: HEK293 cells stably or transiently expressing the desired nAChR subunits (e.g., $\alpha 3$ and $\beta 2$, or $\alpha 3$ and $\beta 4$).

- **NS3861** Stock Solution: Prepare a 10 mM stock solution of **NS3861** in Dimethyl Sulfoxide (DMSO). Store at -20°C.
- External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Intracellular/Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
- Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.
- Patch-Clamp Amplifier and Data Acquisition System: e.g., Axopatch 200B and pCLAMP software (Molecular Devices) or similar.

Experimental Workflow



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